Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Fluoro-7-methylisatin CAS Number: 57817-03-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
6-Fluoro-7-methylisatin is a halogenated derivative of the isatin (1H-indole-2,3-dione) core, a heterocyclic scaffold of profound significance in medicinal chemistry.[1][2] Its structure, featuring a strategic placement of a fluorine atom and a methyl group, makes it a valuable building block and a compound of interest for developing novel therapeutic agents.[3] The fluorine atom, in particular, is a cornerstone of modern drug design, often introduced to enhance metabolic stability, modulate electronic properties, and improve pharmacokinetic profiles.[4][5] This guide provides a comprehensive technical overview of 6-Fluoro-7-methylisatin (CAS No. 57817-03-5), consolidating its chemical properties, a representative synthesis protocol, potential applications, and essential safety data to support its use in advanced research and development.
Part 1: Core Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 6-Fluoro-7-methylisatin is definitively identified by the Chemical Abstracts Service (CAS) registry number 57817-03-5 .[3][6][7][8] This identifier ensures consistency across global databases, publications, and commercial suppliers.
Key Property Summary
The fundamental physicochemical properties of 6-Fluoro-7-methylisatin are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 57817-03-5 | [3][6][8] |
| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2,3-dione | [3] |
| Synonyms | 6-Fluoro-7-methylindoline-2,3-dione, 6-Fluoro-7-Methyl Isatin | [6] |
| Molecular Formula | C₉H₆FNO₂ | [6][8] |
| Molecular Weight | 179.15 g/mol | [6] |
| Monoisotopic Mass | 179.03825660 Da | [6][9] |
| Topological Polar Surface Area | 46.2 Ų | [6] |
| Predicted pKa | 8.87 ± 0.20 | [6] |
| XLogP3-AA | 1.2 | [6] |
| Physical State | Solid | [10] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF).[11][12] |
Part 2: The Strategic Importance of the Isatin Core and its Substituents
The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The specific substitutions on the 6-Fluoro-7-methylisatin molecule are not arbitrary; they are deliberate modifications designed to influence its biological activity and drug-like properties.
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The Isatin Core : This indole-2,3-dione structure is a versatile precursor for synthesizing a vast array of heterocyclic compounds.[2] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to the active sites of numerous enzymes, particularly kinases.[13]
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The Fluorine Atom (C-6) : The introduction of fluorine is a well-established strategy in drug design.[4] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase a drug candidate's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons (like the N-H of the indole) and modulate the molecule's binding affinity to its target protein.[4]
-
The Methyl Group (C-7) : The methyl group at the 7-position provides steric bulk and influences the molecule's electronic properties.[2] This substituent can dictate the orientation of the molecule within a binding pocket, potentially enhancing selectivity for a specific target and preventing off-target interactions.
Part 3: Synthesis and Purification Workflow
Caption: A representative workflow for the synthesis of a substituted isatin.
Detailed Experimental Protocol (Representative)
This protocol is adapted from methodologies used for similar isatin derivatives and should be optimized for 6-Fluoro-7-methylisatin.
-
Isonitrosoacetanilide Formation :
-
Dissolve the starting aniline (3-fluoro-2-methylaniline) in an aqueous solution of hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate.
-
Separately, prepare a solution of hydroxylamine hydrochloride.
-
Heat the aniline solution and add the hydroxylamine solution dropwise, ensuring the reaction temperature is maintained.
-
Upon cooling, the intermediate isonitroso-2'-methyl-3'-fluoroacetanilide will precipitate. Collect it via filtration and dry thoroughly.
-
Causality : This step forms the crucial C-N bond and installs the oxime functionality required for the subsequent cyclization.
-
-
Acid-Catalyzed Cyclization :
-
Pre-warm concentrated sulfuric acid to approximately 70-80 °C.
-
Slowly and carefully add the dried isonitrosoacetanilide intermediate from the previous step to the hot acid. Maintain vigorous stirring.
-
After the addition is complete, maintain the heat for a brief period to ensure the reaction goes to completion.
-
Causality : The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the nitrogen attacks the benzene ring, leading to the formation of the five-membered ring of the isatin core.
-
-
Precipitation and Purification :
-
Carefully pour the hot acid mixture onto a large volume of crushed ice. The sudden dilution and cooling will cause the crude 6-Fluoro-7-methylisatin to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum.
-
For final purification, recrystallize the solid from a suitable solvent like ethanol or acetic acid.
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Part 4: Applications in Research & Development
6-Fluoro-7-methylisatin serves as a key intermediate for creating more complex molecules with potential therapeutic value. The known biological activities of related isatins provide a logical roadmap for its application.
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Kinase Inhibition : Isatin derivatives are well-documented as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][13] GSK-3β is a critical enzyme in the Wnt/β-catenin signaling pathway, which is implicated in neurodegenerative diseases like Alzheimer's and in several cancers.[12] Inhibition of GSK-3β by a compound like 6-Fluoro-7-methylisatin could stabilize β-catenin, allowing it to translocate to the nucleus and activate gene transcription related to cell survival.
Caption: Potential role of 6-Fluoro-7-methylisatin as a GSK-3β inhibitor in the Wnt pathway.
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Antimicrobial and Antiviral Agents : The isatin scaffold can be readily modified at the C-3 position to generate Schiff bases and hydrazones, which have demonstrated significant antimicrobial and antifungal activity.[1] The fluorine atom can enhance the lipophilicity and cell permeability of these derivatives, potentially leading to more potent drug candidates.
Part 5: Analytical Characterization
Confirming the identity and purity of 6-Fluoro-7-methylisatin is crucial. Standard analytical techniques should be employed.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Protocol : Dissolve 5-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected Results : The ¹H NMR should show distinct signals for the aromatic protons and the methyl group singlet. The ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS) :
-
Protocol : Analyze a dilute solution via Electrospray Ionization (ESI) or another soft ionization technique coupled with a high-resolution mass analyzer.
-
Expected Results : The analysis should confirm the exact mass of the molecule. Predicted adducts can be used for verification.
-
Predicted Mass Spectrometry Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.04553 |
| [M+Na]⁺ | 202.02747 |
| [M-H]⁻ | 178.03097 |
| [M+NH₄]⁺ | 197.07207 |
Data sourced from PubChemLite prediction tools.[9]
-
High-Performance Liquid Chromatography (HPLC) :
-
Protocol : Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) to assess purity.
-
Expected Results : A pure sample should yield a single, sharp peak. Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm).
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Part 6: Safety, Handling, and Storage
Proper handling of 6-Fluoro-7-methylisatin is essential to ensure laboratory safety. The compound is classified as an irritant.[6][15]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Classification |
| GHS07 (Exclamation Mark) | H315 | Causes skin irritation. | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation. | Eye Irritation, Category 2 | |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 | |
| Data sourced from aggregated GHS information.[6][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Eye Protection : Wear chemical safety goggles or a face shield.[6]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[16]
-
Skin and Body Protection : Wear a lab coat. Avoid breathing dust/fumes.[6]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]
-
Skin : Wash with plenty of water. If skin irritation occurs, get medical advice.[6]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Storage
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Some analogs are stored under refrigeration (2-8 °C).[10]
Conclusion
6-Fluoro-7-methylisatin (CAS: 57817-03-5) is more than a simple chemical intermediate; it is a strategically designed molecule that leverages the proven biological relevance of the isatin scaffold with the advantageous properties of fluorine substitution. Its potential as a precursor for novel kinase inhibitors and antimicrobial agents makes it a compound of high interest for academic and industrial researchers. This guide has provided the core technical information necessary to understand, synthesize, handle, and utilize this promising compound in the pursuit of new scientific discoveries and therapeutic solutions.
References
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6-Fluoroisatin | C8H4FNO2 | CID 373905 . PubChem - NIH. [Link]
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6-fluoro-7-methylisatin (C9H6FNO2) . PubChemLite. [Link]
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CAS 749240-57-1 | 5-Fluoro-7-methylisatin . Hoffman Fine Chemicals. [Link]
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6-Fluoro-7-methylisatin,57817-03-5 . Allfluoro pharmaceutical co .ltd. [Link]
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275374-94-2(7-Fluoro-6-Methyl Isatin) . Kuujia.com. [Link]
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Fluorine in drug discovery: Role, design and case studies . ScienceDirect. [Link]
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5-Fluoroisatin | C8H4FNO2 | CID 236566 . PubChem - NIH. [Link]
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Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors . PMC - NIH. [Link]
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Drug Modifications to Improve Stability . eCampusOntario Pressbooks. [Link]
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